molecular formula C19H14N2O2 B14361306 9H-Carbazole, 3-nitro-9-(phenylmethyl)- CAS No. 94127-10-3

9H-Carbazole, 3-nitro-9-(phenylmethyl)-

Cat. No.: B14361306
CAS No.: 94127-10-3
M. Wt: 302.3 g/mol
InChI Key: HNSVKQSMLXCFFX-UHFFFAOYSA-N
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Description

9H-Carbazole, 3-nitro-9-(phenylmethyl)-: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3-nitro-9-(phenylmethyl)- typically involves the nitration of 9H-carbazole followed by the introduction of a phenylmethyl group. One common method is the electrophilic aromatic substitution reaction, where 9H-carbazole is treated with nitric acid to introduce the nitro group at the 3-position. Subsequently, the phenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 9H-Carbazole, 3-nitro-9-(phenylmethyl)- can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can also undergo oxidation reactions, where the carbazole ring can be oxidized to form carbazole-3,6-dione derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Sodium azide, reducing agents.

Major Products:

    Oxidation: Carbazole-3,6-dione derivatives.

    Reduction: Amino derivatives of carbazole.

    Substitution: Amino-substituted carbazole derivatives.

Scientific Research Applications

Chemistry: 9H-Carbazole, 3-nitro-9-(phenylmethyl)- is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique structure allows for the development of materials with specific optoelectronic properties .

Biology: In biological research, carbazole derivatives have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The nitro and phenylmethyl groups in 9H-Carbazole, 3-nitro-9-(phenylmethyl)- may enhance its biological activity and selectivity .

Medicine: Carbazole derivatives, including 9H-Carbazole, 3-nitro-9-(phenylmethyl)-, have shown promise in the development of new therapeutic agents. Their ability to interact with various biological targets makes them potential candidates for drug discovery .

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. Its excellent optoelectronic properties make it a valuable material for advanced technological applications .

Mechanism of Action

The mechanism of action of 9H-Carbazole, 3-nitro-9-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylmethyl group may enhance the compound’s ability to penetrate cell membranes and reach its targets .

Properties

IUPAC Name

9-benzyl-3-nitrocarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c22-21(23)15-10-11-19-17(12-15)16-8-4-5-9-18(16)20(19)13-14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSVKQSMLXCFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340346
Record name 9H-Carbazole, 3-nitro-9-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94127-10-3
Record name 9H-Carbazole, 3-nitro-9-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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